molecular formula C19H18N2O3 B13712230 (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dihydroxyphenyl)acrylamide

(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dihydroxyphenyl)acrylamide

Cat. No.: B13712230
M. Wt: 322.4 g/mol
InChI Key: LNKPAQNDSCOUPS-UHFFFAOYSA-N
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Description

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide is a synthetic organic compound that features both indole and catechol functional groups. The compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-indoleacetic acid and 3,4-dihydroxycinnamic acid.

    Amide Bond Formation: The carboxyl group of 3-indoleacetic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3,4-dihydroxycinnamic acid to form the amide bond.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The catechol moiety can be oxidized to form quinones.

    Reduction: The double bond in the acrylamide group can be reduced to form the corresponding saturated amide.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or ceric ammonium nitrate (CAN) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) can be used for substitution reactions on the indole ring.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

    (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide: can be compared with other indole and catechol derivatives such as:

Uniqueness:

  • The combination of indole and catechol moieties in a single molecule provides unique chemical and biological properties, making (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide a valuable compound for research and development.

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17-7-5-13(11-18(17)23)6-8-19(24)20-10-9-14-12-21-16-4-2-1-3-15(14)16/h1-8,11-12,21-23H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKPAQNDSCOUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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